REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:15])[CH2:5][N:6]1[C:10](Cl)=[C:9]([CH:12]=[O:13])[C:8]([CH3:14])=[N:7]1)[CH3:2].[OH-].[K+].[C:18](=[S:20])=[S:19].[CH3:21]I>CS(C)=O>[CH:12]([C:9]1[C:8]([CH3:14])=[N:7][N:6]2[C:5]([C:4]([O:3][CH2:1][CH3:2])=[O:15])=[C:18]([S:20][CH3:21])[S:19][C:10]=12)=[O:13] |f:1.2|
|
Name
|
|
Quantity
|
560 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(CN1N=C(C(=C1Cl)C=O)C)=O
|
Name
|
|
Quantity
|
495 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
9.72 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
194 μL
|
Type
|
reactant
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
182 μL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was further stirred at room temperature for 8 hours
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
to yield a solid
|
Type
|
FILTRATION
|
Details
|
the obtained solid was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=1C(=NN2C1SC(=C2C(=O)OCC)SC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |